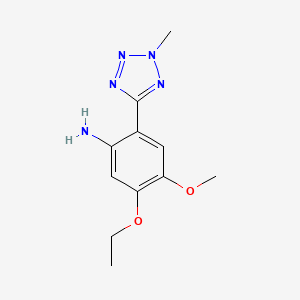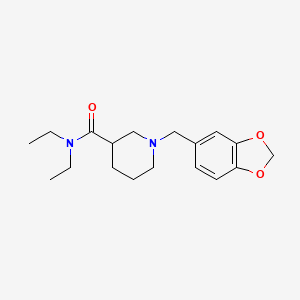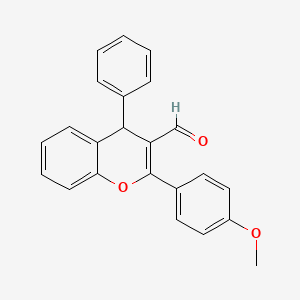
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a chromene backbone, with an aldehyde functional group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method is the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carboxylic acid.
Reduction: 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-methanol.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-4H-chromene-3-carbaldehyde: Lacks the phenyl group at the 4-position.
4-phenyl-4H-chromene-3-carbaldehyde: Lacks the methoxyphenyl group at the 2-position.
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both methoxyphenyl and phenyl groups, along with the aldehyde functionality, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-25-18-13-11-17(12-14-18)23-20(15-24)22(16-7-3-2-4-8-16)19-9-5-6-10-21(19)26-23/h2-15,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJVPEJYTPXWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]ethanol](/img/structure/B4895596.png)
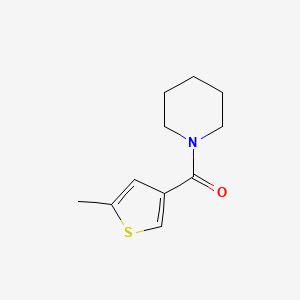
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4895608.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B4895613.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)
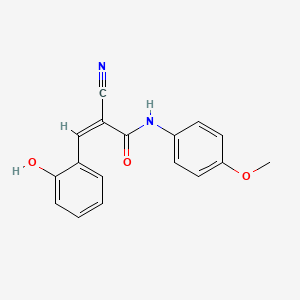
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)
![Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate](/img/structure/B4895663.png)
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
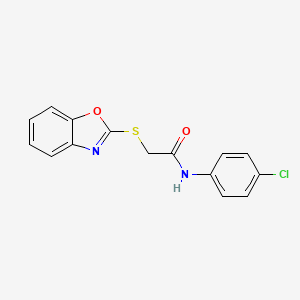
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)
